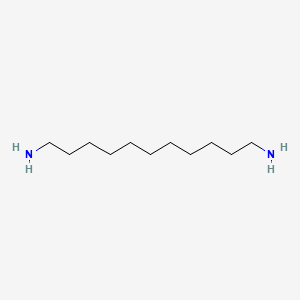

1,11-Diaminoundecane

Descripción

Significance of Alpha, Omega-Diamines in Contemporary Chemical Science

Alpha, omega-diamines, characterized by the presence of primary amino groups at the ends of an alkane chain (H₂N(CH₂)nNH₂), are a cornerstone of polymer and materials chemistry. ebi.ac.uk These compounds serve as crucial monomers in the synthesis of polyamides, polyimides, and polyureas. wikipedia.org The length of the hydrocarbon chain between the amine functionalities significantly influences the physical and chemical properties of the resulting polymers, such as their melting point, glass transition temperature, crystallinity, and solubility. researchgate.netresearchgate.net

The reactivity of the terminal amine groups allows for a wide range of chemical modifications, making alpha, omega-diamines versatile building blocks for creating complex molecules. researchgate.net They are integral to the formation of metal complexes, where the diamine acts as a ligand, and are used in the synthesis of various heterocyclic compounds. researchgate.netacs.org Their ability to form hydrogen bonds and their specific chain lengths are exploited in the design of materials with tailored properties for applications ranging from industrial plastics to advanced biomedical devices. researchgate.netresearchgate.net For instance, ethylenediamine (B42938), the shortest alpha, omega-diamine, is a widely used building block in the production of chelating agents and pharmaceuticals. nih.govbasf.com

Historical Context of 1,11-Diaminoundecane within Aliphatic Diamine Chemistry

The study of aliphatic diamines dates back to the early days of organic chemistry, with simpler diamines like ethylenediamine and putrescine being among the first to be isolated and characterized. nih.govnih.gov The development of polymer chemistry, particularly the groundbreaking work on polyamides leading to the invention of Nylon, significantly spurred interest in a wider range of aliphatic diamines, including those with longer carbon chains. wikipedia.org

Historically, the synthesis of longer-chain alpha, omega-diamines often involved multi-step processes. One common route involved the ammonolysis of the corresponding α,ω-dibromoalkanes. google.com Over the years, more efficient and selective synthetic methods have been developed. Research into the properties of polyamides derived from various diamines and diacids has been a continuous effort, aiming to understand the structure-property relationships. researchgate.netresearchgate.net The investigation of odd-even numbered carbon chain diamines, like this compound, has been particularly insightful in revealing trends in polymer morphology and thermal behavior. researchgate.net

Scope and Research Trajectories for this compound

Current and future research involving this compound is focused on leveraging its unique properties for the creation of advanced materials. Key areas of investigation include:

High-Performance Polymers: this compound is utilized in the synthesis of novel polyamides and polyimides. researchgate.netresearchgate.netacs.org Researchers are exploring how its eleven-carbon spacer influences the thermal stability, mechanical strength, and liquid crystalline behavior of these polymers. acs.orgopenalex.orgresearchgate.net For example, novel odd-even polyamides synthesized from this compound have been studied for their unique crystalline transitions. researchgate.net

Biomaterials and Medicinal Chemistry: The biocompatibility and specific chain length of this compound make it a candidate for applications in the biomedical field. For instance, it has been used as a building block in the synthesis of bis-urea derivatives with potential antibacterial properties. nih.gov

Materials Science: In materials science, this compound is employed as a capping agent for colloidal quantum dots and in the formation of self-assembled monolayers. tcichemicals.com Its ability to form complexes with metals also opens up possibilities in the development of new catalytic systems and functional materials.

Enzyme-Catalyzed Polymerizations: There is growing interest in using enzymatic processes for polymer synthesis as a more sustainable alternative to traditional chemical methods. This compound has been identified as a suitable monomer for enzyme-catalyzed polycondensation reactions to produce polyamides in aqueous media. googleapis.com

The continued exploration of this compound and its derivatives promises to yield new materials with tailored functionalities for a wide range of applications, from everyday plastics to sophisticated technological devices.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₆N₂ | lookchem.comfishersci.com |

| Molecular Weight | 186.34 g/mol | lookchem.comfishersci.com |

| CAS Number | 822-08-2 | lookchem.comfishersci.com |

| Appearance | White to off-white solid, crystal, or powder | chemicalbook.comtcichemicals.com |

| Melting Point | 45 °C | fishersci.comchemicalbook.com |

| Boiling Point | 152 °C at 10 mmHg (1.3 kPa) | chemicalbook.comtcichemicals.com |

| Density | 0.856 g/cm³ (Predicted) | chemicalbook.com |

| IUPAC Name | undecane-1,11-diamine | lookchem.comfishersci.com |

| Synonyms | 1,11-Undecanediamine, Undecamethylenediamine | chemicalbook.comtcichemicals.com |

Structure

3D Structure

Propiedades

IUPAC Name |

undecane-1,11-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNPWTHGTVSSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061169 | |

| Record name | 1,11-Undecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-08-2 | |

| Record name | 1,11-Undecanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Undecanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Diaminoundecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11-Undecanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Undecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,11-UNDECANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY337ZST6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,11 Diaminoundecane and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The formation of the 1,11-diaminoundecane backbone is achievable through several established synthetic pathways, primarily involving the transformation of functional groups at the terminal ends of an eleven-carbon chain.

Reductive amination, also known as reductive alkylation, is a highly versatile method for forming amines from carbonyl compounds. This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine, which is then reduced. For the synthesis of this compound, a suitable precursor would be a molecule with an eleven-carbon chain terminated by two carbonyl groups, such as undecanedial.

The process begins with the reaction of the dicarbonyl compound with an amine source, typically ammonia (B1221849), to form a di-imine intermediate. This intermediate is not isolated but is reduced in situ to the desired diamine. A variety of reducing agents can be employed for this transformation, each with specific advantages. The reaction can be performed as a one-pot synthesis, which is efficient and common in green chemistry. redalyc.org

| Reducing Agent | Description | Typical Conditions |

| Catalytic Hydrogenation | Hydrogen gas (H₂) is used with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). organic-chemistry.org | H₂, Metal Catalyst, Pressure |

| Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent that is notably selective for the reduction of imines in the presence of carbonyl groups. researchgate.net | Methanol or other protic solvents, often with mild acid catalysis. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another selective reducing agent, often used as a less toxic alternative to NaBH₃CN. researchgate.net | Aprotic solvents like dichloroethane, often with acetic acid. |

| α-picoline-borane | An efficient reducing agent that can be used in various solvents, including water, or under neat conditions. organic-chemistry.org | Methanol, Water, or neat; often with catalytic acetic acid. |

Alternatively, this compound can be synthesized from undecanedinitrile (B1584896) (the nitrile derivative of the C11 chain) via catalytic hydrogenation.

A specific synthetic route involving the reaction between hexanedial and 11-amino-1-undecanol is not described in detail within the surveyed scientific literature. Such a reaction would theoretically involve the reductive amination between one of the aldehyde groups of hexanedial and the primary amine of 11-amino-1-undecanol, leading to a complex secondary amine structure, rather than this compound itself.

The biological production of diamines from renewable resources is an area of increasing focus, offering a more sustainable alternative to petroleum-based chemical methods. asm.org While specific enzymatic pathways for this compound are not yet fully established, principles from the synthesis of other long-chain diamines can be adapted.

Enzymatic cascades have been successfully employed to synthesize fatty amines from renewable triglycerides and oils. nih.gov A potential biocatalytic route for this compound could involve a multi-enzyme, one-pot reaction starting from a corresponding dicarboxylic acid. This theoretical pathway might include:

Carboxylic Acid Reductase (CAR): To reduce the terminal carboxylic acid groups to aldehydes.

Transaminase (TA): To convert the aldehyde groups into primary amines.

Furthermore, enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, have been used in the polycondensation of dicarboxylic acids with various aliphatic diamines (with chain lengths from C4 to C12). researchgate.net This demonstrates the capability of enzymatic systems to process long-chain diamines, suggesting their potential utility in either the synthesis or polymerization of this compound. researchgate.net The primary challenges in developing such biocatalytic routes include optimizing enzyme properties, improving yields, and making the processes economically competitive with traditional chemical synthesis. asm.org

Advanced Functionalization Strategies of this compound

Because this compound is a symmetrical molecule with two identical primary amine groups, controlled derivatization to produce unsymmetrical products requires the use of protecting groups.

To selectively react one of the two amine groups, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.

The main challenge in protecting symmetrical diamines is achieving mono-protection instead of di-protection. sigmaaldrich.com A common and efficient method involves the selective mono-protonation of the diamine. redalyc.orgresearchgate.net By adding one equivalent of an acid (like HCl), a mono-ammonium salt is formed. The remaining free amine is still nucleophilic and can react with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), while the protonated amine is unreactive. researchgate.netscielo.org.mx This one-pot procedure allows for the synthesis of mono-Boc-protected this compound in high yield, which can then be used as a versatile building block for further synthesis. researchgate.net

| Step | Reagent | Purpose |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Introduces the Boc group onto the amine, forming a stable carbamate. |

| Selective Mono-protection | 1 equivalent of HCl (or an in situ source like Me₃SiCl) | Protonates one amine group, rendering it non-nucleophilic and allowing the other to be protected selectively. redalyc.orgscielo.org.mx |

| Deprotection | Mild acid (e.g., Trifluoroacetic Acid - TFA) | Cleaves the Boc group to regenerate the free amine. |

The primary amine groups of this compound can be readily converted into urea (B33335) or thiourea (B124793) functionalities. These derivatives are important in medicinal chemistry and materials science.

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. nih.gov To form a bis-urea from this compound, two equivalents of an isocyanate (R-N=C=O) would be used. To create a mono-urea derivative, the mono-Boc-protected this compound would be reacted with one equivalent of an isocyanate, followed by deprotection of the Boc group. Modern methods often generate the isocyanate intermediate in situ to avoid handling hazardous reagents. nih.govorganic-chemistry.org

Thiourea synthesis follows a similar logic, where an amine is reacted with an isothiocyanate (R-N=C=S). researchgate.net Other methods include reacting amines with carbon disulfide or using a mild thioacylating agent. organic-chemistry.org As with ureas, bis- and mono-thiourea derivatives of this compound can be synthesized by controlling the stoichiometry or by using a mono-protected starting material. researchgate.net

| Derivative | General Reactant | Reaction Description |

| Urea | Isocyanate (R-N=C=O) | The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage (-NH-C(O)-NH-). nih.gov |

| Thiourea | Isothiocyanate (R-N=C=S) | The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage (-NH-C(S)-NH-). researchgate.netorganic-chemistry.org |

Formation of Schiff Bases and Subsequent Modifications

The primary amine groups of this compound readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). Given that this compound possesses two primary amine functionalities, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base.

The general reaction can be summarized as: H₂N-(CH₂)₁₁-NH₂ + 2 R-CHO → R-CH=N-(CH₂)₁₁-N=CH-R + 2 H₂O

The reaction is typically catalyzed by acid and is reversible. The pH must be carefully controlled; it should be low enough to protonate the carbonyl oxygen and facilitate the departure of the hydroxyl group as water, but not so low as to protonate the amine, rendering it non-nucleophilic. elexbiotech.comacs.org

Subsequent modifications of these Schiff bases can be performed to yield more stable or functionally diverse molecules. A common modification is the reduction of the imine bond to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This conversion of the C=N double bond to a C-N single bond results in a more stable secondary diamine derivative, which is less susceptible to hydrolysis.

| Reactant Type | Product | Key Features of Reaction |

| Aldehyde (R-CHO) | bis-Schiff Base (bis-imine) | Acid-catalyzed condensation; reversible; water eliminated. elexbiotech.com |

| Ketone (R₂-C=O) | bis-Schiff Base (bis-ketimine) | Generally slower than with aldehydes; reversible. |

| bis-Schiff Base | Secondary Diamine | Reduction of C=N bond; creates a stable, hydrolysis-resistant C-N bond. |

Cross-linking Reactions Utilizing Primary Amine Functionalities

The two primary amine groups at the termini of the this compound chain make it an effective cross-linking agent for various polymers. elexbiotech.comnanoaxisllc.com Cross-linking introduces covalent bonds between polymer chains, creating a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance.

A primary application of this compound as a cross-linker is in epoxy resin systems. The nucleophilic amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. Each primary amine group has two active hydrogen atoms, allowing it to react with two separate epoxide groups. Consequently, a single this compound molecule can link up to four polymer chains, forming a durable thermoset material. The long, flexible undecane (B72203) chain of the diamine can impart a degree of flexibility and toughness to the otherwise rigid epoxy network. researchgate.net

Similarly, this compound can be used as a chain extender or cross-linker in the synthesis of polyurethanes and polyamides. In polyurethane synthesis, the amine groups react rapidly with isocyanate groups (-NCO) to form urea linkages. The bifunctional nature of the diamine allows it to connect two polymer chains, increasing the molecular weight and modifying the material's properties.

| Polymer System | Reactive Group on Polymer | Linkage Formed with Diamine | Resulting Properties |

| Epoxy Resins | Epoxide Ring | C-N Single Bond | Increased rigidity, thermal stability, chemical resistance. researchgate.net |

| Polyurethanes | Isocyanate (-NCO) | Urea (-NH-CO-NH-) | Increased hardness and thermal stability. |

| Polyamides | Carboxylic Acid / Acyl Chloride | Amide (-CO-NH-) | Modified chain flexibility and mechanical strength. |

Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, significant research focuses on developing sustainable and environmentally benign methods for producing this compound and other long-chain diamines.

Sustainable Synthesis Methods and Environmental Impact

Traditional chemical synthesis routes for diamines often rely on petroleum-based feedstocks and may involve harsh reaction conditions or toxic reagents, contributing to a significant environmental footprint. asm.orgresearchgate.net Sustainable approaches aim to mitigate these issues by utilizing renewable resources and developing more efficient catalytic processes.

A prominent bio-based feedstock for long-chain monomers is castor oil. alderbioinsights.co.uk Castor oil is primarily composed of ricinoleic acid, a C18 fatty acid. Through chemical cleavage, ricinoleic acid can be converted to undecanoic acid (a C11 compound), which serves as a direct precursor for 11-aminoundecanoic acid and subsequently this compound. researchgate.netalderbioinsights.co.uk This route provides a direct pathway from a renewable agricultural resource to the target C11 diamine.

Enzymatic Synthesis and Bio-based Feedstocks

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful tool for the green synthesis of amines. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering high selectivity and reducing the need for protecting groups and minimizing waste generation.

For amine synthesis, several classes of enzymes are particularly relevant:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a carbonyl acceptor (a ketone or aldehyde). A potential biocatalytic route could involve the terminal oxidation of undecane to a dialdehyde (B1249045) or diketone, followed by a double amination reaction catalyzed by a transaminase. researchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of carbonyl compounds using ammonia as the amine source, offering a direct and atom-economical route to primary amines. researchgate.net

The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, represents an advanced strategy for converting simple bio-based starting materials like sugars or fatty acids directly into diamines. rsc.orgnih.gov These integrated processes improve efficiency by minimizing intermediate purification steps. The use of renewable feedstocks such as glucose, lignocellulosic biomass, and various vegetable oils is central to these bio-based production strategies. asm.orgresearchgate.netmdpi.com

Polymer Science and Engineering Applications of 1,11 Diaminoundecane

Role as a Monomer in Polymer Synthesis

The bifunctional nature of 1,11-diaminoundecane, possessing two primary amine groups, allows it to react with a variety of comonomers to form long-chain polymers. Its utility is particularly notable in polycondensation reactions, where it contributes to the formation of polyamides and polyimides.

This compound readily undergoes polycondensation with dicarboxylic acids to produce polyamides. researchgate.netacs.org This reaction involves the formation of amide linkages between the amine groups of the diamine and the carboxylic acid groups of the dicarboxylic acid, with the elimination of water. The properties of the resulting polyamide are influenced by the length and structure of both the diamine and the dicarboxylic acid used.

One method for polyamide synthesis is the Yamazaki–Higashi phosphorylation, a direct polycondensation technique. rasayanjournal.co.in This process utilizes condensing agents like triphenyl phosphite (B83602) (TPP) and pyridine (B92270) (Py), along with solubility promoters such as lithium chloride (LiCl) and calcium chloride (CaCl2), to facilitate the reaction between diacids and diamines. rasayanjournal.co.in Enzymatic catalysis in aqueous media presents another innovative approach to polyamide synthesis, offering milder reaction conditions. googleapis.com

The combination of this compound (an odd-numbered diamine) with dicarboxylic acids leads to the formation of "odd-even" polyamides, which exhibit distinct crystalline structures and thermal behaviors compared to their "even-even" or "odd-odd" counterparts. researchgate.net

For instance, Polyamide 11,12 (PA 11,12) and Polyamide 11,10 (PA 11,10) have been synthesized through melt-polycondensation of this compound with dodecanedioic acid and decanedioic acid, respectively. researchgate.netacs.org The chemical structures of these polyamides have been confirmed using various spectroscopic methods. researchgate.net

The thermal properties and crystalline transitions of these odd-even polyamides have been a subject of detailed research. Studies have shown that the crystal structures of odd-even nylons like PA 11,10 and PA 11,12 can deviate from the typical γ-form, showing patterns more similar to the α-form. researchgate.netosti.gov This structural difference has been observed in other odd-even polyamides as well. mdpi.com

| Polyamide | Dicarboxylic Acid Comonomer | Synthesis Method |

| Polyamide 11,12 | Dodecanedioic acid | Step-heating melting-polycondensation |

| Polyamide 11,10 | Decanedioic acid | Step-heating melting-polycondensation |

Detailed Research Findings on Odd-Even Polyamides:

Crystalline Transitions: Wide-angle X-ray diffraction (WAXD) studies have revealed that PA 11,10 undergoes a Brill transition during heating before melting, a phenomenon not observed in PA 11,12. researchgate.net The Brill transition involves a change in the crystal structure with temperature.

Hydrogen Bonding and Molecular Vibrations: Real-time Fourier-transform infrared spectroscopy (FTIR) of PA 11,10 has indicated that as the temperature increases, the intensity of hydrogen bonds weakens. researchgate.net Concurrently, there is an enhanced twisting of the C–CO and C–N bonds and a strengthening of the methylene (B1212753) unit vibrations. researchgate.net This leads to a decrease in the trans-zigzag conformation and a disordering of the methylene segments due to the introduction of gauche conformations. researchgate.net

This compound is also utilized in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability and mechanical properties. vt.eduvt.edu The synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. vt.edu

Semi-aromatic polyimides derived from aliphatic diamines like this compound and aromatic tetracarboxylic acids or their diesters exhibit favorable thermal and mechanical properties. core.ac.uk For example, polyimides have been prepared from the salt of this compound and 4,4''-terphenyltetracarboxylic acid, which displayed liquid crystalline characteristics. vt.eduacs.orgcapes.gov.brresearchgate.net High-pressure synthesis techniques have been employed to produce high molecular weight aliphatic-aromatic polyimides. vt.edu

The structure of the diamine plays a significant role in the properties of the resulting polyimide. The use of diamines with an odd number of methylene units, such as this compound, can lead to polyimides with lower crystallinity compared to those with an even number of methylene units. core.ac.uk This "odd-even effect" influences properties like inherent viscosity and melting point. core.ac.uk For instance, polyimide particles synthesized using this compound have shown flower-like morphologies. core.ac.uk

The flexibility of the polymer chain, influenced by the diamine structure, is a critical factor in determining the adhesive properties of polyimides. kpi.ua Generally, polyimides with more flexible structures exhibit better adhesion. kpi.ua

Copolymerization is a versatile strategy to tailor the properties of polymers. wikipedia.org By incorporating this compound as a comonomer, it is possible to modify the characteristics of the resulting copolymer. wikipedia.org For instance, in the synthesis of polyamides, this compound can be copolymerized with other diamines or dicarboxylic acids to create copolymers with specific melting points, glass transition temperatures, and mechanical strengths.

One example is the synthesis of a class of bio-based aliphatic polyamides (BDIS) through melting copolycondensation of itaconic acid, sebacic acid, 1,10-decanediamine, and 1,4-butanediamine. researchgate.net While this specific example does not include this compound, it illustrates the principle of using copolymerization to create tunable properties, a strategy that can be applied with this compound.

Thermotropic liquid-crystalline polyimides have been reported from the reaction of 4,4''-terphenyltetracarboxylic dianhydride (TPDA) and this compound. google.com Copolymerization strategies involving different dianhydrides can be employed to create thermotropic liquid-crystalline copolyimides with tailored properties. google.com

Polycondensation Reactions with Dicarboxylic Acids for Polyamide Formation

Polymer Architecture and Material Design

This compound can be used to create cross-linked polymer networks. researchgate.netemory.edu These networks consist of polymer chains interconnected by covalent or physical bonds, resulting in materials with enhanced mechanical strength, thermal stability, and chemical resistance. specialchem.com The diamine can act as a cross-linking agent or be a component of the polymer chains that are subsequently cross-linked.

Graft Copolymers and Surface Modification

Graft copolymerization is a significant technique for modifying the properties of existing polymers by attaching different polymer chains (grafts) to a main polymer backbone. openmedicinalchemistryjournal.com This method allows for the creation of materials with hybrid properties, combining the characteristics of both the backbone and the grafted chains. openmedicinalchemistryjournal.com this compound, with its two primary amine groups, serves as a valuable component in strategies for surface modification and the synthesis of graft copolymers.

One of the primary approaches, known as "grafting-from," involves initiating the growth of side chains directly from a macromolecular initiator that has multiple initiating sites. mdpi.com The amine functionalities of this compound can be used to anchor initiating species onto a polymer backbone, from which the graft chains can then be polymerized.

Another method, "grafting through," involves the copolymerization of macromonomers (polymer chains with a polymerizable end group) with other monomers. alfa-chemistry.com This technique allows for the creation of graft copolymers with well-defined side chains. alfa-chemistry.com The resulting graft copolymers can have their properties tailored by adjusting the grafting density and the length of the side chains. mdpi.com

Amphiphilic graft copolymers, for instance, those with a polysulfone backbone and poly(ethylene glycol) (PEG) side chains, have been synthesized for surface modification of membranes. nih.gov When used as an additive, these copolymers can migrate to the membrane surface, improving properties like wettability and resistance to protein fouling. nih.gov The diamine nature of this compound makes it a suitable candidate for incorporation into such polymer backbones, facilitating further functionalization or influencing the polymer's bulk properties.

The modification of polymer surfaces is crucial for a variety of applications, from biomedical devices to industrial materials. alfa-chemistry.comgoogle.com Grafting techniques provide a robust way to alter surface characteristics without changing the bulk properties of the material. nih.gov

Advanced Polymer Applications

This compound is a key monomer in the synthesis of high-performance, heat-resistant polymers, particularly semi-aromatic polyamides and polyimides. These materials are sought after in industries like aerospace, electronics, and automotive for their excellent thermal and chemical stability. researchgate.netsciensage.info

The incorporation of long, flexible aliphatic chains, such as the undecane (B72203) segment in this compound, into the polymer backbone can influence properties like the glass transition temperature (Tg) and melting temperature (Tm). sciensage.info For example, odd-even polyamides synthesized from this compound and various dicarboxylic acids have been studied for their thermal properties. researchgate.net

Research has shown that polyimides derived from this compound and aromatic tetracarboxylic dianhydrides can exhibit high thermal stability. For instance, a polyimide synthesized from this compound and 4,4''-terphenyltetracarboxylic acid demonstrated thermotropic liquid crystalline behavior, a desirable property for high-performance materials. mdpi.comacs.org The thermal properties of such polymers are often evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netsciensage.info

The following table summarizes the thermal properties of some polyamides synthesized using this compound:

| Polymer Name | Comonomers | Thermal Property | Value |

| P11,12 | This compound, Dodecanedioic acid | - | - |

| P11,10 | This compound, Decanedioic acid | - | - |

The integration of this compound into polymer structures can lead to materials with interesting fluorescent and optical properties. mdpi.com Fluorescent polymers are of great interest for applications in sensors, bio-imaging, and optoelectronic devices. sciensage.inforsc.org

The synthesis of polymers containing chromophoric groups is a common strategy to achieve fluorescence. sciensage.info this compound can be copolymerized with monomers containing fluorescent moieties to create polymers with tailored optical characteristics. For example, semi-rigid copoly(ester-imide)s composed of specific terphenyltetracarboxdiimides and this compound have been prepared that exhibit thermotropic liquid-crystalline and fluorescent properties. mdpi.com

The optical properties of these polymers, such as their UV-vis absorption and fluorescence emission spectra, are key parameters that are investigated. researchgate.net Researchers have synthesized a variety of fluorescent polymers, including those with large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. researchgate.net

The following table outlines the optical properties of some fluorescent polymers, illustrating the range of characteristics that can be achieved.

| Polymer Type | Chromophore | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Cyclopentadithiophene-based | Benzothiadiazole | - | - | - |

| Cyclopentadithiophene-based | Benzoxadiazole | - | - | - |

| Coordinated bis-Terpyridine | Zn2+ | - | - | - |

Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field, making them suitable for applications as actuators and sensors, often referred to as "artificial muscles". wikipedia.orgpsu.edu EAPs are broadly categorized into dielectric and ionic types. wikipedia.org this compound can be incorporated into polymer backbones that form the basis for certain types of EAPs.

Dielectric EAPs, on the other hand, are actuated by electrostatic forces between electrodes that squeeze the polymer. wikipedia.org While research in this area is extensive, the specific use of this compound in prominent EAP systems like polyvinylidene fluoride (B91410) (PVDF) or dielectric elastomers was not detailed in the provided search results. However, its role in creating flexible polyimide backbones could be relevant for developing new electrostrictive graft polymers. wikipedia.org

The development of EAPs is a rapidly advancing field with potential applications in aerospace, robotics, and biomedical devices. researchgate.netmdpi.com The versatility of polymer chemistry allows for the fine-tuning of material properties to meet the demands of these advanced applications. psu.edu

Microfluidic devices, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, rely heavily on polymers for their fabrication. researchgate.netnih.gov Polymers like polydimethylsiloxane (B3030410) (PDMS) and poly(methyl methacrylate) (PMMA) are commonly used due to their low cost, optical transparency, and ease of fabrication. mdpi.comelveflow.com

Surface modification of the microfluidic channels is often necessary to control fluid flow and prevent the non-specific adsorption of biomolecules. nih.gov This is where diamines like this compound can play a role. Its amine groups can be used to chemically modify the polymer surfaces, for example, to introduce hydrophilicity or to attach specific functional molecules.

While the direct use of this compound in the bulk fabrication of common microfluidic polymers was not highlighted in the search results, its application in the surface functionalization of these materials is a plausible and relevant area of research. The ability to tailor the surface properties of microfluidic devices is critical for their performance in applications ranging from diagnostics and drug delivery to chemical synthesis. nih.govmdpi.com

The following table lists common polymers used in microfluidics and their relevant properties.

| Polymer | Key Properties for Microfluidics |

| Polydimethylsiloxane (PDMS) | Biocompatible, optically transparent, gas permeable, easy to mold. elveflow.com |

| Poly(methyl methacrylate) (PMMA) | Optically transparent, good mechanical properties, low cost. elveflow.com |

| Polystyrene (PS) | Optically transparent, biocompatible, inert. elveflow.com |

| Polycarbonate (PC) | High impact resistance, good optical properties. mdpi.com |

Supramolecular Chemistry and Self Assembly with 1,11 Diaminoundecane

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry, a central concept in supramolecular science, involves the formation of a complex between a larger host molecule and a smaller guest molecule. numberanalytics.com 1,11-Diaminoundecane serves as an ideal guest for certain macrocyclic hosts, leading to the formation of stable, encapsulated assemblies.

The length of the diaminoalkane guest is critical for successful encapsulation. This compound, along with the slightly shorter 1,10-diaminodecane (B146516), possesses an appropriate length to be completely sealed within a capsule formed by the two calixarene (B151959) units. researchgate.netresearchgate.netresearchgate.net This precise fit leads to the formation of a discrete capsular nanostructure. researchgate.netunime.it

While the initial recognition is driven by proton transfer, the stability and structure of the final capsular assembly are significantly influenced by weaker non-covalent forces, particularly van der Waals interactions. researchgate.netrsc.orgmdpi.com In the capsular complex formed between this compound and the calix fortunejournals.comarene host, attractive van der Waals forces between the bulky tert-butyl substituents on the wide rims of the two calixarene molecules are crucial. researchgate.netresearchgate.net

These rim-to-rim interactions drive the formation of a "sealed" capsule, pulling the two macrocyclic bowls together in an eclipsed conformation. researchgate.netresearchgate.net This efficient packing results in a high packing coefficient of nearly 70%. researchgate.netresearchgate.net The importance of these interactions is highlighted when a longer guest, such as 1,12-diaminododecane, is used. Its increased length prevents the calixarene rims from coming close enough to establish effective van der Waals contacts, resulting in a "quasi-capsular" complex where the seal is lost and the bowls adopt a staggered conformation. researchgate.netresearchgate.netresearchgate.net This demonstrates that a "bayonet-mount" fastening, driven by van der Waals forces, is essential for the complete encapsulation of suitably sized guests. researchgate.net

Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific binding between two or more molecules through a variety of non-covalent interactions. fortunejournals.comwikipedia.orgnumberanalytics.com The assembly of the this compound-calixarene capsule is a classic example of this principle, relying on a combination of precisely orchestrated non-covalent forces.

Self-Assembled Nanostructures and Morphological Control

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govwikipedia.orgnih.gov By carefully selecting components like this compound, chemists can control the morphology of the resulting nanostructures.

The encapsulation of this compound by two calix fortunejournals.comarene units results in the formation of a well-defined, discrete nanostructure: a molecular capsule. researchgate.netunime.it The morphology of these assemblies can be precisely controlled. A key factor is the complementarity between the host and guest. As established, the length of the α,ω-diaminoalkane guest dictates whether a sealed, eclipsed-conformation capsule (with 1,10-diaminodecane and this compound) or an open, staggered-conformation quasi-capsule (with 1,12-diaminododecane) is formed. researchgate.netresearchgate.net

This demonstrates a high degree of morphological control based on molecular dimensions. Furthermore, in related systems, the aggregation and morphology of such internally ion-paired supramolecular polymers can be tuned by external factors such as solvent polarity, concentration, and the addition of a base, allowing for dynamic control over the final structure. researchgate.netrsc.org

Data Tables

Table 1: Supramolecular Interactions and Structural Features of the this compound-Calixarene Complex

| Feature | Description | Reference |

| Host Molecule | Tetrakis-(tert-butyloxycarbonylmethoxy)-calix fortunejournals.comarene carboxylic acid | researchgate.net |

| Guest Molecule | This compound | researchgate.net |

| Primary Recognition | Proton-transfer from host (carboxylic acid) to guest (amine) | researchgate.net |

| Key Interactions | Electrostatic attraction (ammonium-carboxylate), Hydrogen bonding, Van der Waals forces | researchgate.netresearchgate.net |

| Capsule Stoichiometry | 2 Host Molecules : 1 Guest Molecule | researchgate.net |

| Resulting Conformation | Eclipsed | researchgate.netresearchgate.net |

| Stabilizing Feature | Rim-to-rim attractive van der Waals interactions between t-butyl groups | researchgate.netresearchgate.net |

| Packing Coefficient | ~70% | researchgate.netresearchgate.net |

| Structure Type | "Sealed" capsular complex | researchgate.net |

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,11-Diaminoundecane

This compound functions as a bidentate ligand, meaning it can donate two pairs of electrons from its two nitrogen atoms to a central metal ion. This ability to bind to a metal ion at two points is a process known as chelation. The long, flexible undecane (B72203) backbone allows the two amine groups to position themselves to coordinate with a single metal center, forming a large and stable chelate ring.

The stability of the resulting complex is enhanced by the chelate effect. This effect describes the increased affinity of chelating ligands for a metal ion compared to the affinity of analogous non-chelating (monodentate) ligands. The formation of a chelate complex is entropically more favorable than the formation of a complex with two separate monodentate ligands, as it leads to an increase in the number of free molecules in the system. nih.govwikipedia.org

This compound readily forms stable chelate complexes with a variety of transition metal ions, including copper(II) (Cu²⁺) and iron(III) (Fe³⁺). The lone pair of electrons on each nitrogen atom of the diamine is donated to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds.

Copper(II) Complexes: Copper(II) ions, with their d⁹ electron configuration, readily form complexes with nitrogen-donor ligands. The chelation of this compound with Cu²⁺ results in the formation of a coordination complex where the two nitrogen atoms bind to the copper center. Depending on the reaction stoichiometry and the presence of other ligands, either a mononuclear complex, [Cu(C₁₁H₂₆N₂)]²⁺, or a binuclear complex can be formed. The geometry around the copper(II) center in such complexes is often distorted square planar or octahedral. nih.govresearchgate.net The formation of these complexes is typically accompanied by a distinct color change, often to a deep blue or purple, which is characteristic of Cu(II)-amine complexes.

Iron(III) Complexes: Iron(III) is a hard Lewis acid and has a strong affinity for nitrogen donor ligands. It forms stable complexes with this compound. The coordination environment around the Fe³⁺ ion in these complexes is typically octahedral. nih.govias.ac.in The synthesis of such complexes is crucial for developing models of the active sites of iron-containing enzymes and for creating new catalysts. ias.ac.in The properties and structure of these iron complexes can be tuned by modifying the ligand or the reaction conditions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt (e.g., copper(II) chloride, iron(III) chloride) with the diamine ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govcore.ac.uk The resulting complexes can often be isolated as crystalline solids.

The characterization of these newly formed complexes is carried out using a suite of spectroscopic and analytical techniques to confirm their structure and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination of the amine groups to the metal ion. Upon complexation, the N-H stretching and bending vibration frequencies in the IR spectrum of this compound will shift, typically to lower wavenumbers, indicating the formation of a metal-nitrogen bond. frontiersin.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The formation of a complex between this compound and a transition metal ion gives rise to new electronic transitions. For instance, d-d transitions in the metal ion, which are often weak in the free ion, become more intense. More significantly, new, strong charge-transfer bands may appear, typically in the UV or visible region, which are indicative of complex formation. researchgate.netmdpi.com

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, allowing for the verification of the proposed stoichiometric formula (e.g., the metal-to-ligand ratio).

| Technique | Free Ligand (this compound) | Metal Complex (e.g., [Cu(C₁₁H₂₆N₂)]Cl₂) | Interpretation |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H stretch: ~3300-3400 N-H bend: ~1600 | N-H stretch: ~3100-3250 N-H bend: ~1580 | Shift to lower frequency indicates N-H bond weakening upon coordination to the metal center. researchgate.net |

| UV-Vis (nm) | No absorption in the visible range | d-d transition: ~500-600 Ligand-to-Metal Charge Transfer (LMCT): ~300-400 | Appearance of new absorption bands confirms the formation of the coordination complex. researchgate.net |

Catalytic Applications of this compound-derived Metal Complexes

Metal complexes derived from diamine ligands, including those structurally related to this compound, are of significant interest for their potential catalytic activities in a wide range of organic transformations. researchgate.net The metal center in these complexes can act as a Lewis acid or participate in redox cycles, while the ligand framework can be modified to tune the catalyst's reactivity, selectivity, and stability.

While specific catalytic applications for complexes of this compound are not extensively documented, analogous copper and iron complexes are known to be effective catalysts for various reactions:

Copper-Catalyzed Reactions: Copper-diamine complexes can be used to form Schiff base complexes, which are versatile catalysts. Furthermore, well-defined copper(I) complexes supported by N-donor ligands are highly effective in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazoles. rsc.orgmdpi.com They are also used in C-N bond-forming reactions like the Chan-Lam coupling. mdpi.com

Iron-Catalyzed Reactions: Iron, being abundant and non-toxic, is an attractive metal for catalysis. Iron complexes with nitrogen-based ligands can catalyze a variety of oxidation and reduction reactions. For example, iron(III) complexes serve as functional models for catechol dioxygenase enzymes, catalyzing the oxidative cleavage of catechols. ias.ac.in

The long, flexible alkyl chain of this compound could impart unique solubility properties to its metal complexes, potentially allowing their use in different solvent systems or in biphasic catalysis. The diamine can also be used as a precursor to form more complex ligands, such as Schiff bases or N-heterocyclic carbenes (NHCs), whose metal complexes often exhibit enhanced catalytic performance. rsc.orgchemrxiv.org

| Metal Complex Type | Catalytic Reaction | Typical Substrates | Product | Reference |

|---|---|---|---|---|

| Copper(II)-Diamine/Schiff Base | Chan-Lam Coupling | Arylboronic acids, Amines/Imidazoles | N-Aryl products | mdpi.com |

| Copper(I)-Diamine/NHC | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic azides, Terminal alkynes | 1,2,3-Triazoles | rsc.orgmdpi.com |

| Iron(III)-Diamine/Phenolate | Oxidative Cleavage (Catecholase Mimic) | Catechols, O₂ | cis,cis-Muconic acids | ias.ac.in |

Biomedical Materials and Biological Interactions

Applications in Biomedical Materials Science

The distinct chemical properties of 1,11-diaminoundecane make it a valuable component in the creation of advanced biomedical materials. Its ability to participate in polymerization reactions and to be chemically modified allows for the design of materials with specific functionalities for a range of medical applications.

Scaffolds for Tissue Engineering

Tissue engineering aims to regenerate or replace damaged or diseased tissues with functional, living substitutes. A key component of this field is the use of scaffolds, which provide a temporary, three-dimensional structure for cells to attach, proliferate, and form new tissue. nih.gov These scaffolds should ideally mimic the natural extracellular matrix (ECM) of the target tissue, providing not only structural support but also cues that guide cellular behavior. nih.govnih.gov

While direct research on this compound in tissue engineering scaffolds is an area of ongoing investigation, its properties as a diamine monomer make it a candidate for the synthesis of polyamides and other polymers used in scaffold fabrication. The long, flexible undecane (B72203) chain could impart desirable mechanical properties, such as elasticity and toughness, to the resulting polymer. The amine groups offer sites for further functionalization, allowing for the attachment of bioactive molecules like growth factors or cell adhesion peptides to enhance the biological performance of the scaffold. The goal is to create scaffolds that are not only biocompatible and biodegradable but also actively promote tissue regeneration. vietnamjournal.ruresearchgate.net The ability to tailor the properties of polymers by incorporating monomers like this compound is a critical aspect of developing the next generation of tissue engineering scaffolds.

Drug Delivery Systems

Effective drug delivery systems are designed to transport therapeutic agents to their target sites in the body in a controlled and sustained manner. nih.goviptsalipur.org This approach can enhance the efficacy of drugs, reduce side effects, and improve patient compliance. gsconlinepress.com The chemical structure of this compound makes it a useful component in the design of various drug delivery vehicles.

Its diamine nature allows it to be incorporated into polymers that can form nanoparticles, micelles, or hydrogels for encapsulating and delivering drugs. nih.gov For instance, derivatives of this compound can be synthesized to create amphiphilic molecules that self-assemble into drug-carrying structures. The hydrophobic undecane core can encapsulate poorly water-soluble drugs, while the hydrophilic amine groups can form a protective outer shell, improving the drug's stability and bioavailability. Furthermore, the amine groups can be modified with targeting ligands to direct the drug delivery system to specific cells or tissues, thereby increasing the therapeutic concentration at the site of action and minimizing off-target effects. The development of such targeted and controlled-release systems is a major focus of modern pharmaceutical research. ptfarm.pl

Bio-based Materials Production

There is a growing global trend towards the use of sustainable and renewable resources for the production of materials. sustainableplastics.com In this context, bio-based polymers, derived from renewable feedstocks like vegetable oils, are gaining prominence. researchgate.net Castor oil, for example, is a versatile raw material for producing a variety of chemical building blocks, including monomers for polyamide synthesis. researchgate.net

This compound can be synthesized from precursors derived from such bio-based sources. Its use in the production of bio-polyamides contributes to the development of more environmentally friendly plastics and materials. googleapis.comresearchgate.net These bio-based polyamides can exhibit properties comparable or even superior to their petroleum-based counterparts, making them suitable for a wide range of applications, including in the biomedical field. sustainableplastics.com The incorporation of this compound into these materials can influence their mechanical strength, flexibility, and thermal stability, allowing for the creation of high-performance, sustainable biomedical devices and implants. epo.org

Biological Activity and Mechanism of Action of Derivatives

Beyond its role in materials science, derivatives of this compound have shown significant promise as biologically active agents, particularly in the fight against antibiotic-resistant bacteria.

Antibacterial Properties of Bis-urea Derivatives

The emergence of multidrug-resistant (MDR) bacteria poses a severe threat to global health, necessitating the discovery of new antibiotics with novel mechanisms of action. nih.gov Research has shown that bis-urea derivatives of this compound exhibit potent antibacterial activity. benchchem.com In one study, this compound was reacted with 3,3-diphenylpropyl isocyanate to create a bis-urea derivative. nih.gov This modification resulted in a compound with significant bactericidal effects against a range of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The antibacterial efficacy of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Studies on similar diamine derivatives have reported MIC values in the low microgram per milliliter range, indicating high potency. nih.gov The table below summarizes the antibacterial activity of some urea (B33335) and thiourea (B124793) derivatives against various bacterial strains.

| Derivative Type | Target Bacteria | Activity | Reference |

| Bis-urea | Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity | nih.govbenchchem.com |

| N,N-disubstituted urea | Acinetobacter baumannii | Good to excellent growth inhibition | nih.gov |

| (Thio)urea benzothiazole | S. aureus, P. aeruginosa, E. coli | Significant zone of inhibition | mdpi.com |

| Pyrimidine | Pseudomonas fluorescens, Klebsiella pneumoniae | Active against Gram-positive and Gram-negative bacteria | mdpi.com |

Membrane Disruption Mechanisms

The primary mechanism by which many cationic antimicrobial agents, including derivatives of this compound, exert their bactericidal effect is through the disruption of the bacterial cell membrane. nih.govplos.org The bacterial membrane is typically negatively charged, which facilitates an initial electrostatic interaction with the positively charged amine or urea groups of the derivatives. mdpi.com

Following this initial binding, the hydrophobic portion of the molecule, the undecane chain, inserts into the lipid bilayer of the membrane. mdpi.com This insertion disrupts the integrity of the membrane, leading to the formation of pores or channels. plos.org The consequence of this membrane permeabilization is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is crucial for cellular energy production. benchchem.complos.org This rapid disruption of the membrane leads to cell death. nih.gov Electron microscopy studies have confirmed that these compounds can cause significant morphological changes to the bacterial cell surface, providing visual evidence of membrane damage. plos.org This mechanism of action, which targets the fundamental structure of the bacterial cell, is less likely to induce resistance compared to antibiotics that target specific intracellular proteins. nih.gov

Biofilm Inhibition Studies

The utility of this compound as a scaffold for developing antibacterial agents has been explored, particularly in the context of combating bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antibiotics. Derivatives of this compound have been synthesized and evaluated for their capacity to inhibit biofilm formation and disperse pre-existing biofilms.

Research into synthetic diamines has shown that these molecules can target and disrupt bacterial membranes, a mechanism that is effective against both Gram-positive and Gram-negative bacteria. acs.org In one study, this compound was used as a starting material to synthesize a (bis)ureidoalkane (compound 13). acs.org This was achieved by reacting this compound with two equivalents of 3,3-diphenylpropyl isocyanate. acs.org The resulting derivative, along with other synthetic diamines, was tested for its ability to reduce biofilm formation in Pseudomonas aeruginosa. acs.org These studies indicate that modifying the terminal amino groups of long-chain diamines can yield compounds with significant anti-biofilm properties. The long undecane chain provides a hydrophobic segment that can interact with the bacterial cell membrane, leading to its disruption.

Further studies have highlighted the potential of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its robust biofilm formation. Specific derivatives have demonstrated effective biofilm dispersal activity with Minimum Inhibitory Concentrations (MIC) in the range of 2.2–4.5 µg/mL. benchchem.com This activity underscores the potential of using this compound as a foundational structure for creating novel therapeutic agents that can overcome biofilm-mediated antibiotic resistance.

| Derivative Type | Target Organism | Activity | MIC / Effective Concentration |

|---|---|---|---|

| (Bis)ureidoalkane from this compound | Pseudomonas aeruginosa | Biofilm Formation Reduction | Data qualitative in study acs.org |

| This compound derivatives | MRSA | Biofilm Dispersal | 2.2–4.5 µg/mL benchchem.com |

| 1,13-bis(thioureido)-4,10-diazatridecane (Structural Analog) | Pseudomonas aeruginosa | Biofilm Inhibition | 8.1 µg/mL (MIC₉₉) google.com |

Topoisomerase I Inhibition by Derivatives

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are critical targets for anticancer and antibacterial drugs. nih.govnih.gov While this compound itself is not a topoisomerase inhibitor, its structure as a long-chain aliphatic diamine makes it a valuable linker component in the synthesis of molecules that do inhibit these enzymes, particularly bis-benzimidazoles. nih.gov

Bis-benzimidazoles are a class of compounds known to bind to the minor groove of DNA and, in some cases, poison topoisomerase enzymes. nih.govnih.gov The structure of these inhibitors often involves two DNA-binding benzimidazole (B57391) moieties connected by a flexible linker. The length and nature of this linker are critical for the molecule's inhibitory activity. Studies have shown that bis-benzimidazoles incorporating long alkyl group linkers exhibit potent DNA topoisomerase I inhibition. nih.gov For instance, a derivative of Hoechst 33258 featuring a 12-carbon alkyl linker demonstrated excellent inhibitory activity against E. coli DNA topoisomerase I. nih.gov

| Inhibitor Class | Key Structural Components | Role of Diamine Linker | Mechanism of Action |

|---|---|---|---|

| Bis-benzimidazoles | Two benzimidazole DNA-binding heads; an alkyl linker chain. | Provides optimal spacing and flexibility for DNA binding and may interact directly with the enzyme. google.comnih.gov | Stabilizes the Topoisomerase I-DNA cleavable complex, preventing DNA re-ligation. google.comnih.gov |

Interactions with Biological Systems

Protein Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. researchgate.net Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique used to identify interacting proteins and map their interaction surfaces. semanticscholar.org This method relies on cross-linking reagents, which are molecules with two or more reactive ends capable of forming covalent bonds with specific functional groups on amino acids, thereby "freezing" transient interactions. jscimedcentral.com

This compound, with its primary amine group at each end of an 11-carbon chain, represents an ideal precursor for the synthesis of homobifunctional cross-linking reagents. The two amine groups can be readily modified to carry reactive moieties, such as N-hydroxysuccinimide (NHS) esters, which target primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins. semanticscholar.org The undecane chain serves as the spacer arm, defining the maximum distance between the residues that can be linked.

A hypothetical cross-linker synthesized from this compound would allow for the covalent capture of proteins that are in close proximity. In a typical XL-MS experiment, this custom cross-linker would be introduced to a protein complex or cell lysate. After the cross-linking reaction, the proteins are digested into smaller peptides. The resulting mixture, containing cross-linked peptides, is then analyzed by mass spectrometry to identify the specific amino acid residues that were linked, providing distance constraints that can be used to model the three-dimensional structure of the protein complex. researchgate.netsemanticscholar.org The defined length of the 11-carbon spacer from this compound would provide precise spatial information about the architecture of protein assemblies.

| Property | Description for a this compound-Based Cross-linker |

|---|---|

| Backbone | This compound |

| Spacer Arm Length | 11 carbons (undecane chain) |

| Functionality | Bifunctional (two reactive ends) |

| Potential Reactive Groups | NHS-esters (for targeting primary amines like lysine), Maleimides (for targeting sulfhydryls like cysteine) |

| Application | Covalently linking interacting proteins for identification and structural mapping via mass spectrometry. semanticscholar.orgjscimedcentral.com |

Enzymatic Degradation of Materials Incorporating this compound

This compound serves as a monomer in the synthesis of specific long-chain aliphatic polyamides (PAs), such as PA 11,10 and PA 11,12. researchgate.net These polymers are produced through the polycondensation of this compound with dicarboxylic acids (decanedioic acid for PA 11,10 and dodecanedioic acid for PA 11,12). researchgate.net The resulting materials possess properties that place them between traditional polycondensates and polyolefins, but their resistance to degradation is a key consideration for their environmental fate. acs.org

The biodegradability of polyamides is highly dependent on their chemical structure, specifically the density of hydrophilic amide groups relative to the length of the hydrophobic methylene (B1212753) (-CH2-) chains. acs.org Polyamides with shorter alkyl chains between amide groups, like PA4, have a higher density of hydrophilic amide groups, making them more susceptible to water absorption and subsequent enzymatic attack. acs.org Conversely, long-chain polyamides derived from this compound have a low density of amide groups. This high proportion of methylene units results in increased hydrophobicity and crystallinity, rendering the polymer chains less accessible to the hydrolytic enzymes secreted by microorganisms. acs.orgacs.org

Studies have shown that long-chain polyamides like PA 11 (made from 11-aminoundecanoic acid, a monomer with a similar carbon-to-amide ratio) and PA 12 are generally not biodegradable in marine environments. acs.orglatem.com Their degradation often requires an initial abiotic trigger, such as photooxidation from UV light, which introduces chain scissions and creates lower-molecular-weight products that are more amenable to microbial degradation. acs.org The amide bond (C-N) itself is also more stable and less susceptible to enzymatic cleavage than the ester bonds found in biodegradable polyesters. mdpi.com While certain enzymes called nylonases can degrade short oligomers of some polyamides, effective enzymatic degradation of high-molecular-weight, long-chain polyamides like those made from this compound remains a significant challenge. mdpi.com

| Polyamide Type | Monomer(s) | Methylene to Amide Ratio (approx.) | General Biodegradability |

|---|---|---|---|

| PA 4 | γ-aminobutyric acid | 4:1 | Relatively high in marine environments acs.org |

| PA 6 | ε-caprolactam | 6:1 | Low but observable acs.org |

| PA 11 | 11-aminoundecanoic acid | 11:1 | Very low / non-biodegradable without pre-treatment acs.orglatem.com |

| PA 11,10 | This compound, decanedioic acid | ~10.5:1 | Expected to be very low, similar to other long-chain PAs researchgate.net |

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of 1,11-diaminoundecane, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) groups (CH₂) adjacent to the amino groups (H₂N-CH₂-) exhibit a distinct chemical shift compared to the other methylene groups in the aliphatic chain. These protons typically appear as a triplet due to coupling with the adjacent CH₂ group. The remaining methylene protons along the undecane (B72203) backbone produce a complex multiplet in the upfield region of the spectrum. The amino protons (-NH₂) often appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the nitrogen atoms of the amine groups are shifted downfield relative to the other methylene carbons in the chain due to the electron-withdrawing effect of the nitrogen. The chemical shifts of the internal methylene carbons are typically found in a narrow range in the aliphatic region of the spectrum. The symmetry of the molecule results in a reduced number of unique carbon signals compared to the total number of carbon atoms. For instance, in a symmetrical diamine like this compound, carbons equidistant from the center of the molecule may be chemically equivalent and thus produce a single signal.

Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aliphatic Amines:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H₂N-CH ₂- | 2.5 - 3.0 | 40 - 50 |

| -CH ₂-CH ₂-NH₂ | 1.4 - 1.7 | 30 - 35 |

| -CH ₂- (internal) | 1.2 - 1.4 | 25 - 30 |

| H ₂N- | 1.0 - 3.5 (broad) | - |

Data is generalized and can vary based on solvent and concentration.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of its chemical bonds.

Key vibrational bands for this compound include:

N-H Stretching: Primary amines exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands arise from the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups of the undecane chain appear in the 2850-2960 cm⁻¹ region. spectroscopyonline.com

N-H Bending (Scissoring): A primary amine shows a characteristic N-H bending vibration (scissoring) in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1000-1250 cm⁻¹ region.

CH₂ Bending: The bending (scissoring) and rocking vibrations of the methylene groups are found around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

The presence and positions of these bands in an FTIR spectrum confirm the diamine structure of the molecule. upi.edu

Characteristic FTIR Absorption Bands for this compound:

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| CH₂ Bend (scissoring) | ~1465 | Medium |

| C-N Stretch | 1000 - 1250 | Medium to Weak |

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing the non-polar bonds of the carbon backbone in this compound. googleapis.comchemicalbook.com

Key Raman spectral features include:

C-H Stretching: Strong peaks in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric C-H stretching vibrations of the methylene groups. spectroscopyonline.com

CH₂ Bending and Twisting: Various CH₂ bending (scissoring) and twisting modes are observed between 1200 cm⁻¹ and 1500 cm⁻¹.

C-C Stretching: The C-C stretching vibrations of the undecane backbone give rise to a series of bands in the 800-1200 cm⁻¹ region, which can provide information about the conformational order of the alkyl chain.

C-N Stretching: The C-N stretching vibration also appears in the Raman spectrum, typically in the 1000-1250 cm⁻¹ range.

The Raman spectrum of solid this compound can reveal details about its crystalline packing and conformational state.

Key Raman Shifts for this compound:

| Vibrational Mode | Raman Shift Range (cm⁻¹) |

|---|---|

| C-H Stretch | 2800 - 3000 |

| CH₂ Bend/Twist | 1200 - 1500 |

| C-C Stretch | 800 - 1200 |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. neu.edu.tr Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. benchchem.comnih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.34 g/mol ). nist.govchemicalbook.com The fragmentation pattern is characteristic of long-chain aliphatic amines. Common fragmentation pathways include the cleavage of C-C bonds, particularly alpha-cleavage next to the nitrogen atom, leading to the formation of stable iminium ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound with high confidence. spectralworks.comnih.gov This technique is crucial for confirming the molecular formula of the compound. spectralworks.com

Predicted Collision Cross Section (CCS) values for this compound adducts: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.21688 | 147.6 |

| [M+Na]⁺ | 209.19882 | 154.9 |

| [M+NH₄]⁺ | 204.24342 | 154.8 |

| [M+K]⁺ | 225.17276 | 148.1 |

| [M-H]⁻ | 185.20232 | 148.1 |

| [M+Na-2H]⁻ | 207.18427 | 149.9 |

| [M]⁺ | 186.20905 | 148.4 |

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement of this compound in its crystalline solid state. googleapis.comacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom. ethz.chresearchgate.netcityu.edu.hk

Studies on the crystal structure of long-chain n-alkane-α,ω-diamines have revealed that the molecules often adopt a layered structure. Within these layers, the molecules are typically arranged in a parallel fashion, with the polymethylene chains in an all-trans conformation. The terminal amino groups form hydrogen bonds with neighboring molecules, creating a network that stabilizes the crystal lattice. The specific packing arrangement can be influenced by factors such as the length of the alkyl chain and the crystallization conditions.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. For this compound and its derivatives, methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) provide critical insights into their thermal stability and viscoelastic behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. torontech.com This technique is essential for determining the thermal stability and decomposition profile of materials. researchgate.net TGA works by placing a sample on a high-precision balance within a furnace. As the temperature increases, any mass loss due to processes like decomposition or evaporation is recorded. torontech.com The resulting data, typically plotted as mass percentage versus temperature, reveals the temperatures at which the material degrades.